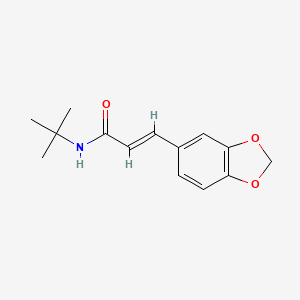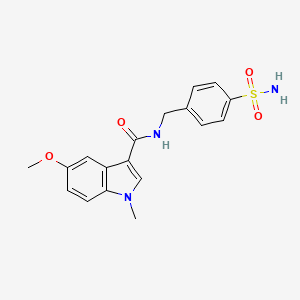![molecular formula C17H17ClN2O3 B11024394 N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11024394.png)
N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE is an organic compound with a complex structure that includes a sec-butyl group, a phenyl ring, a chloro group, and a nitrobenzamide moiety
Preparation Methods
The synthesis of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution: The sec-butyl group is introduced through a substitution reaction, often using a suitable alkyl halide and a strong base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and disrupting cellular processes .
Comparison with Similar Compounds
N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE can be compared with similar compounds such as:
N-(4-SEC-BUTYL-PHENYL)-4-CHLORO-BENZENESULFONAMIDE: This compound has a similar structure but includes a sulfonamide group instead of a nitrobenzamide moiety.
N-(4-SEC-BUTYLPHENYL)-4-ETHOXYBENZAMIDE: This compound features an ethoxy group instead of a nitro group, leading to different chemical properties and applications.
N-(4-SEC-BUTYL-PHENYL)-4-METHYLBENZAMIDE:
These comparisons highlight the unique aspects of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE, particularly its nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN2O3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-11(2)12-4-7-14(8-5-12)19-17(21)15-9-6-13(18)10-16(15)20(22)23/h4-11H,3H2,1-2H3,(H,19,21) |
InChI Key |
MXTFRHQTIKSWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B11024322.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11024336.png)

![N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine](/img/structure/B11024360.png)
![4-(acetylamino)-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzamide](/img/structure/B11024368.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11024383.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11024390.png)
![1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide](/img/structure/B11024398.png)
![5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11024409.png)

![2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11024422.png)
![3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B11024423.png)
